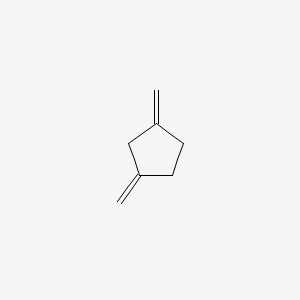

Cyclopentane, 1,3-bis(methylene)-

Description

Contextualization of Exocyclic 1,3-Diene Architectures in Strain and Reactivity

Exocyclic 1,3-dienes are characterized by double bonds attached to and extending away from a ring system. The cyclopentane (B165970) framework in 1,3-bis(methylene)cyclopentane forces the diene into a fixed s-cis conformation. fiveable.memasterorganicchemistry.comlibretexts.org This is in contrast to acyclic dienes, such as 1,3-butadiene, which predominantly exist in a more stable s-trans conformation and must rotate into the s-cis form to participate in certain reactions like the Diels-Alder reaction. masterorganicchemistry.comlibretexts.orgaklectures.com

The locked s-cis geometry of cyclic dienes can lead to enhanced reactivity in cycloaddition reactions. masterorganicchemistry.comlibretexts.org However, the strain associated with the five-membered ring and the exocyclic double bonds also plays a crucial role. This ring strain can influence the activation energies of reactions, making these molecules intriguing substrates for mechanistic studies. acs.orgresearchgate.net The study of strained allenes and alkenes has shown that geometric predistortion can significantly lower activation barriers, a concept that is also relevant to understanding the reactivity of exocyclic dienes. nih.govresearchgate.net

Significance of 1,3-Bis(methylene)cyclopentane in Modern Synthetic and Mechanistic Studies

1,3-Bis(methylene)cyclopentane, with its CAS number 59219-48-6, serves as a key building block and model system in various areas of chemical research. nih.gov Its unique structure allows for a range of chemical transformations that are fundamental to organic synthesis.

Key Reactions and Applications:

Oxidation: The compound can be oxidized to form cyclopentane-1,3-dione.

Reduction: Hydrogenation of 1,3-bis(methylene)cyclopentane yields cyclopentane.

Substitution: Halogenation can occur at the methylene (B1212753) groups.

Polymerization: Its structure is utilized in the synthesis of complex organic molecules and polymers.

In mechanistic studies, this diene is valuable for investigating enzyme-catalyzed reactions and metabolic pathways due to its specific structural properties.

Evolution of Research Perspectives on S-cis-Fixed Diene Systems

Historically, the focus on conjugated dienes was heavily influenced by their role in the Diels-Alder reaction, where the s-cis conformation is a prerequisite. fiveable.memasterorganicchemistry.com Initially, acyclic dienes that could readily adopt this conformation were the primary subjects of study.

Over time, research has increasingly turned towards dienes with fixed conformations, such as 1,3-bis(methylene)cyclopentane and cyclopentadiene. masterorganicchemistry.com These molecules provide a clearer picture of the intrinsic reactivity of the s-cis diene system without the energetic considerations of conformational changes. Modern computational and experimental techniques, including distortion/interaction analysis, have allowed for a deeper understanding of how factors like ring strain and orbital interactions control the reactivity of these constrained dienes. acs.orgresearchgate.net This has led to a more nuanced view where reactivity is understood as a balance between the energy required to distort the reactants into the transition state geometry and the stabilizing interactions between them.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59219-48-6 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

1,3-dimethylidenecyclopentane |

InChI |

InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h1-5H2 |

InChI Key |

DPUPESLAFGZQOY-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC(=C)C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 1,3 Bis Methylene Cyclopentane Derivatives

Strategies for Ring System Construction

Electrophilic Acylation and Alkylation Routes

Electrophilic substitution reactions, particularly Friedel-Crafts type acylation and alkylation, represent classical methods for forming carbon-carbon bonds. libretexts.orglibretexts.org While typically associated with aromatic substrates, the principles can be adapted for the synthesis of cyclic systems. In the context of cyclopentane (B165970) synthesis, these routes often involve intramolecular reactions where a suitable precursor is induced to cyclize.

The process begins with the generation of a reactive electrophile, such as a carbocation or an acylium ion, from a precursor molecule. libretexts.org For instance, an open-chain compound with an alkene and a group susceptible to forming a carbocation can undergo intramolecular electrophilic attack to form the cyclopentane ring. The reaction of an aromatic ring with an acid chloride or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride introduces an acyl group, a process known as Friedel-Crafts acylation. libretexts.org

A related and widely used set of ionic reactions for cyclopentane construction includes aldol (B89426) condensations and enolate alkylations. baranlab.org These methods involve the formation of an enolate nucleophile which then attacks an electrophilic carbon center. For example, a 1,5-dicarbonyl compound can undergo an intramolecular aldol condensation to form a cyclopentenone ring, a key intermediate that can be further modified. Similarly, the alkylation of an enolate with a substrate containing a leaving group at an appropriate distance can lead to ring closure, forming a cyclopentane derivative. baranlab.org These methods are powerful for creating the basic cyclopentane skeleton, which can then be converted to the target 1,3-bis(methylene) structure through subsequent olefination reactions.

Zinc Chloride/Diethyl Ether Catalyzed Addition Reactions

Zinc chloride (ZnCl₂) is a versatile Lewis acid catalyst used in a variety of organic transformations. Its catalytic activity can be significantly modified by the addition of co-solvents like diethyl ether. Kinetic studies on the addition reaction of chlorodiphenylmethane (B1668796) to 2-methyl-1-pentene (B165372) have shown that the catalytic activity of a heterogeneous ZnCl₂/CH₂Cl₂ system increases dramatically (by 3-4 orders of magnitude) with the addition of just 0.5 equivalents of ether. core.ac.uk

However, as the ratio of ether to zinc chloride increases, the catalytic activity begins to decrease. At -70°C, the system becomes homogeneous when the [Et₂O]/[ZnCl₂] ratio is greater than 1.1. core.ac.uk In these homogeneous systems, the reaction rate is highly dependent on the ether/zinc chloride ratio and becomes almost independent of the absolute catalyst concentration when the ratio exceeds 2. core.ac.uk This tunability allows for fine control over the reaction kinetics. While direct synthesis of 1,3-bis(methylene)cyclopentane using this specific system is not prominently documented, the principles of ZnCl₂/ether catalysis are applicable to the addition and cyclization reactions necessary for forming the cyclopentane ring from suitable acyclic precursors. acs.orgnih.gov

| [Et₂O]/[ZnCl₂] Ratio | Relative Catalytic Activity | System State |

| 0 | 1 (baseline) | Heterogeneous |

| 0.5 | ~1000-10000x | Heterogeneous |

| > 1.1 | Decreasing with ratio | Homogeneous (at -70°C) |

| > 2.0 | Dependent on ratio, not concentration | Homogeneous (at -70°C) |

This table illustrates the impact of the diethyl ether/zinc chloride ratio on catalytic activity based on kinetic studies. core.ac.uk

Palladium-Mediated Cyclization/Coupling Reactions of Conjugated Enynes

Palladium catalysis has emerged as a powerful tool for the construction of complex carbocyclic and heterocyclic frameworks. nih.gov A particularly effective strategy for synthesizing cyclopentane derivatives involves the palladium-mediated tandem cyclization/coupling of conjugated enynes. researchgate.net In these reactions, a conjugated enyne (a molecule containing both a double and a triple bond in conjugation) undergoes an intramolecular cyclization initiated by the palladium catalyst, which is then coupled with another reactant, such as an organic halide or triflate. researchgate.net

This methodology can produce stereodefined, functionalized 1,3-bis-exocyclic dienes in good yields. researchgate.net The regioselectivity of the cyclization, determining whether a five- or six-membered ring is formed, can be influenced by the catalyst system. For example, while Wilkinson's catalyst can show good selectivity for the five-membered ring product, palladium catalysts can be less selective. researchgate.net However, the addition of salts like tetraethylammonium (B1195904) chloride can improve the selectivity for the cyclopentane ring system even at low temperatures. researchgate.net

Recent advancements have focused on palladium-catalyzed alkene difunctionalization reactions, which can construct methylene (B1212753) cyclopentanes with high yield and diastereoselectivity. nih.gov The choice of ligand is crucial for controlling the reaction's regioselectivity. For instance, using 1,2-bis(diphenylphosphino)benzene (B85067) (dppBz) as a ligand favors the 5-endo-cyclization pathway, leading to methylene cyclopentanes. nih.gov

| Substrate Type | Catalyst System | Key Feature | Product | Yield | Ref |

| Conjugated Enyne + Unsaturated Halide | Palladium Catalyst | Tandem cyclization/coupling | Functionalized 1,3-bis-exocyclic dienes | Good | researchgate.net |

| 1,5-dien-2-yl triflate + Diethyl malonate | Pd(OAc)₂, BrettPhos, LiOtBu | High diastereoselectivity | Functionalized methylene cyclopentane | 84% | nih.gov |

| 1,5-dien-2-yl triflate + Diethyl malonate | Pd(OAc)₂, dppBz, LiOtBu | High regioselectivity for 5-membered ring | Methylene cyclopentane | High | nih.gov |

This table summarizes examples of palladium-catalyzed reactions for the synthesis of cyclopentane derivatives. nih.govresearchgate.net

Stereoselective Approaches to Substituted Analogs

The synthesis of specific stereoisomers of substituted cyclopentanes is of significant interest for various applications. Several strategies have been developed to control the stereochemical outcome of cyclopentane ring formation. Electrophilic additions to substituted cyclopentenes can proceed with high stereoselectivity. researchgate.net The approach of the electrophile often occurs syn to the allylic or homoallylic substituent, leading to a predictable trans-vicinal-addition product. For example, additions of reagents like HOBr, HOCl, and dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) to functionalized cyclopentenes predictably yield products with high syn selectivity. researchgate.net

Palladium-catalyzed reactions also offer excellent stereocontrol. The difunctionalization of 1,5-dien-2-yl triflates with nucleophiles like diethyl malonate can afford functionalized methylene cyclopentanes with high diastereomeric ratios (>20:1 dr). nih.gov The stereochemical outcome is consistent with the nucleophilic attack of the malonate onto the coordinated alkene of the palladium intermediate. nih.gov Furthermore, asymmetric catalytic methods, such as the Conia-ene-type cyclization catalyzed by a chiral iron(III)-salen complex, can produce exo-methylenecyclopentane structures with a well-defined quaternary stereocenter. organic-chemistry.org

Precursor Design and Intermediate Chemistry

Utilization of Dihydropyrans and Related Heterocycles

A sustainable and innovative approach to cyclopentane derivatives involves the use of precursors derived from biomass. Hemicellulosic feedstock can be converted into furfuryl alcohol, a furan (B31954) derivative that serves as a versatile starting material. rsc.org A successful multi-step synthesis transforms furfuryl alcohol into cyclopentane-1,3-diamine (CPDA), a valuable monomer. A key intermediate in this pathway is cyclopentane-1,3-dione (CPDO). rsc.org

The synthesis proceeds through several key steps:

Piancatelli Rearrangement : Furfuryl alcohol undergoes an acid-catalyzed rearrangement to form 4-hydroxycyclopent-2-enone (4-HCP).

Isomerization : The 4-HCP is then isomerized to cyclopentane-1,3-dione (CPDO) using a ruthenium catalyst.

Further Conversion : The CPDO can then be converted to the target diamine or used as a precursor for 1,3-bis(methylene)cyclopentane. rsc.org

This cyclopentane-1,3-dione intermediate is perfectly suited for conversion into 1,3-bis(methylene)cyclopentane through a double Wittig reaction or a similar olefination process, where the two ketone functionalities are transformed into the required exocyclic methylene groups. This route highlights the utility of heterocyclic compounds like furans (related to dihydropyrans) as renewable and effective precursors for constructing the cyclopentane core.

Generation from Alkenyl Boronic Esters via Radical Annulation

A notable method for constructing polysubstituted borylated cyclopentanes involves an atom transfer radical [3+2] annulation (ATRAn) reaction. researchgate.net This process utilizes alkenyl boronic esters and homoallylic iodides to create a five-membered ring structure. researchgate.net The reaction is versatile, accommodating a range of α-substituted vinylboronic esters. researchgate.net

The general approach can be extended to gem-diborylethene, which, when reacted with homoallyl radical precursors, yields cyclopentanes containing a gem-diboronic ester moiety. researchgate.net The initiation of this radical annulation is typically achieved using triethylborane (B153662) (Et₃B) and di-tert-butylhyponitrite (DTBHN). researchgate.net This methodology provides a direct route to functionalized cyclopentylboronic esters, which are attractive precursors for further chemical transformations. researchgate.net

A related strategy involves the electrophile-induced ring contraction of 6-membered cyclic alkenyl boronate complexes. This 1,2-metallate rearrangement leads to the formation of cyclopentyl boronic esters that feature two adjacent, fully substituted stereocenters. nih.govbris.ac.uk This method offers excellent control over stereochemistry. nih.gov

Domino Dimerization Reactions for Cyclopentane Core Formation

Domino reactions, also known as cascade reactions, provide an efficient pathway to complex molecular architectures from simple starting materials in a single operation. For the formation of cyclopentane cores, domino dimerization reactions represent a powerful strategy. While direct dimerization to form 1,3-bis(methylene)cyclopentane is less common, related domino processes that establish the cyclopentane ring are well-documented.

One such approach involves the rhodium-catalyzed reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols. nih.gov This domino sequence consists of five distinct steps:

Rhodium-bound oxonium ylide formation

lumenlearning.comyoutube.com-sigmatropic rearrangement

Oxy-Cope rearrangement

Enol-keto tautomerization

Intramolecular carbonyl ene reaction nih.gov

This cascade results in highly substituted cyclopentanes with excellent stereoselectivity, creating four new stereogenic centers. nih.gov

Another example of a domino reaction for cyclopentane synthesis is a multicomponent reaction that can be used to form the cyclopentan[c]pyran core of iridoid natural products. nih.govdoaj.org This particular domino reaction involves a Michael addition and an intramolecular cyclization, followed by an aldol condensation, creating multiple stereocenters in one pot. nih.gov

Table 1: Comparison of Domino Reaction Strategies for Cyclopentane Synthesis

| Feature | Rhodium-Catalyzed Domino Reaction | Multicomponent Domino Reaction |

| Reactants | Vinyldiazoacetates, (E)-1,3-disubstituted 2-butenols | Components for Michael addition, intramolecular cyclization, and aldol condensation |

| Catalyst | Rhodium catalyst | Often organocatalysts (e.g., lithium amides) |

| Key Transformations | Oxonium ylide formation, sigmatropic and oxy-Cope rearrangements, intramolecular ene reaction nih.gov | Michael addition, intramolecular cyclization, aldol condensation nih.gov |

| Product | Highly substituted cyclopentane carboxylates nih.gov | Trisubstituted cyclopentanes, often part of a larger fused ring system nih.gov |

| Stereocontrol | High stereoselectivity (e.g., 99% ee, >97:3 dr) nih.gov | Creates multiple stereocenters with high control nih.gov |

Mechanistic Insights into Formation Pathways

Understanding the mechanisms behind the formation of cyclic compounds is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of cyclopentane derivatives often involves reactive intermediates like carbenes and proceeds through complex, multi-step pathways.

Role of Carbene-to-Carbene Rearrangements in Cyclic Product Formation

Carbenes, neutral species with a divalent carbon atom, are highly reactive intermediates in organic synthesis. byjus.comopenstax.org They are often generated in situ from precursors like diazo compounds or through α-elimination reactions. byjus.comlibretexts.org While carbenes are well-known for their role in cyclopropanation reactions, their involvement in the formation of five-membered rings is also significant, often through rearrangement and insertion processes. lumenlearning.comlibretexts.org

Carbene C-H insertion is a key reaction for forming cyclic products. youtube.comlibretexts.org Intramolecular C-H insertion is a particularly effective method for synthesizing five-membered rings. libretexts.orglibretexts.org In flexible molecular structures, the formation of a five-membered ring through this pathway is generally preferred over a six-membered ring. libretexts.org

The reactivity of carbenes can be influenced by the presence of metals, forming metal carbenoids. libretexts.org These species can also participate in intramolecular reactions to form cyclic products. libretexts.org

Intramolecular Cyclization Processes

Intramolecular cyclization is a fundamental process in the synthesis of cyclic molecules, including cyclopentane derivatives. This process involves the formation of a ring from a single molecule containing two reactive functional groups. The success and regioselectivity of these cyclizations are governed by several factors, including kinetics, thermodynamics, and the structure of the transition state.

Radical cyclization is a prominent method for forming cyclopentane rings. rsc.org For instance, the 5-hexenyl radical readily undergoes cyclization to form a cyclopentylmethyl radical. This 5-exo-trig cyclization is generally favored kinetically over the 6-endo-trig pathway that would lead to a six-membered ring. The preference for five-membered ring formation is a common theme in radical cyclizations. libretexts.org

The transition state geometry plays a crucial role in these reactions. For the cyclization of the 5-hexenyl radical, both chair-like and boat-like transition states are possible, with the chair-like structure being slightly lower in energy. libretexts.org

Intramolecular reactions are generally favored at low concentrations to minimize competing intermolecular reactions. masterorganicchemistry.com The formation of five- and six-membered rings through intramolecular cyclization is particularly efficient compared to other ring sizes. masterorganicchemistry.com

Advanced Reactivity and Mechanistic Investigations

Radical Reactions

In addition to pericyclic and ionic pathways, 1,3-bis(methylene)cyclopentane can undergo radical reactions. A radical is a highly reactive species with an unpaired electron. libretexts.org These reactions can be initiated by heat or light and often proceed via a chain reaction mechanism. libretexts.org

For 1,3-bis(methylene)cyclopentane, two main types of radical reactivity can be anticipated:

Addition to Double Bonds: A radical can add to one of the exocyclic double bonds, generating a new, more stable allylic radical intermediate. This intermediate can then propagate the reaction. libretexts.org

Hydrogen Abstraction: The compound possesses allylic hydrogens on the cyclopentane (B165970) ring (at the C4 and C5 positions), which are susceptible to abstraction by radicals. This abstraction also forms a resonance-stabilized allylic radical.

A key example of radical reactivity is the thermal, non-catalyzed dimerization of 3,3,4,4,5,5-hexamethyl-1,2-bis(methylene)cyclopentane. This reaction proceeds through the formation of intermediate diradicals, leading to a mixture of [4+2] and [4+4] cyclodimers. uni-muenchen.de The intermediacy of diradicals is also proposed to explain the formation of certain products in its reaction with benzonitrile (B105546) oxide and C,N-diphenylnitrone. uni-muenchen.de

Diradical Intermediates in Thermal Dimerization and Rearrangements

Electrophilic and Nucleophilic Additions

The reaction of 1,3-bis(methylene)cyclopentane with electrophiles highlights the competition between kinetic and thermodynamic control, leading to a mixture of 1,2- and 1,4-addition products. Protonation of one of the exocyclic double bonds by an acid (e.g., HBr) generates a resonance-stabilized tertiary allylic carbocation. pressbooks.pub The positive charge in this intermediate is delocalized between the tertiary carbon (C1) and the exocyclic methylene (B1212753) carbon (C4).

1,2-Addition (Kinetic Product): The nucleophile (Br⁻) can attack at the C2 position (adjacent to the initial protonation site), which is often faster due to proximity effects. This pathway yields the kinetic product. However, for 1,3-bis(methylene)cyclopentane, attack at the tertiary carbocation (C1) is more likely, which would also be considered a 1,2-addition relative to the reacting double bond.

1,4-Addition (Thermodynamic Product): Alternatively, the nucleophile can attack at the C4 position, the other end of the conjugated system. This results in the 1,4-addition product. The double bond shifts to a more stable endocyclic position within the five-membered ring. This product is typically more stable thermodynamically. chemistrysteps.com

The ratio of these products is highly dependent on the reaction conditions. chemistrysteps.com

Table 2: Influence of Temperature on Electrophilic Addition to 1,3-bis(methylene)cyclopentane

| Condition | Favored Pathway | Major Product | Product Stability |

|---|---|---|---|

| Low Temperature (e.g., 0°C) | Kinetic Control | 1-(bromomethyl)-3-methylenecyclopent-1-ene (1,2-adduct) | Less Stable |

This behavior is a classic example of how reaction outcomes can be directed by choosing appropriate conditions to favor either the fastest-forming product or the most stable product.

Ozonolysis and Epoxidation Pathways

The reaction of dienes with ozone presents a competitive pathway between the cleavage of the carbon-carbon double bond and epoxidation. acs.orgacs.org In the case of 1,2-bis(methylene)cycloalkanes, the degree of methyl substitution on the ring significantly influences the reaction outcome. For instance, highly methylated 1,2-bis(methylene)cycloalkanes undergo both epoxidation and C-C double bond cleavage. acs.orgacs.org In contrast, their nonmethylated counterparts exclusively exhibit cleavage of the double bond. acs.orgacs.org

Ozonolysis is a powerful method for the oxidative cleavage of alkenes, leading to the formation of carbonyl compounds. masterorganicchemistry.com The process involves the initial 1,3-dipolar cycloaddition of ozone to the double bond, forming a primary ozonide (molozonide), which then rearranges to a more stable ozonide. masterorganicchemistry.comquora.com Subsequent workup conditions determine the final products. Reductive workup yields aldehydes or ketones, while oxidative workup produces carboxylic acids or ketones. masterorganicchemistry.comquora.com

In a study comparing methylated and nonmethylated 1,2-bis(methylene)cycloalkanes, the ozonolysis of 3,3,4,4,5,5-hexamethyl-1,2-bis(methylene)cyclopentane in ether with 2.5 equivalents of ozone yielded an epoxy ketone (42%) and a normal ozonide (16%). acs.org Conversely, the ozonolysis of 1,2-bis(methylene)cyclopentane under similar conditions quantitatively produced the corresponding vinyl ozonide, although its instability led to a low isolated yield of 13%. acs.org This highlights the influence of steric shielding by the methyl groups, which appears to favor the epoxidation pathway. acs.orgacs.org

Epoxidation, the formation of an epoxide from an alkene, can be achieved using various reagents, with meta-chloroperbenzoic acid (m-CPBA) being a common choice. mdpi.com This reaction is crucial in the synthesis of complex molecules due to the high reactivity of the resulting epoxide ring.

| Substrate | Reagent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 3,3,4,4,5,5-hexamethyl-1,2-bis(methylene)cyclopentane | Ozone (2.5 equiv) in ether | Epoxy ketone | 42 | acs.org |

| 3,3,4,4,5,5-hexamethyl-1,2-bis(methylene)cyclopentane | Ozone (2.5 equiv) in ether | Normal ozonide | 16 | acs.org |

| 1,2-bis(methylene)cyclopentane | Ozone (1 equiv) in ether | Vinyl ozonide | 13 (isolated) | acs.org |

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, play a pivotal role in catalyzing a variety of transformations involving 1,3-bis(methylene)cyclopentane and its precursors, leading to the formation of functionalized derivatives and complex cyclic structures.

Palladium-Catalyzed Processes for Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon bonds. youtube.comyoutube.com Reactions such as the Heck, Suzuki, Stille, and Sonogashira couplings utilize a palladium catalyst to couple an organic halide or triflate with various organometallic reagents. youtube.comyoutube.com The catalytic cycle typically involves oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com

In the context of di- and trienallenes, palladium catalysis can induce regiodivergent carbocyclization. acs.org Depending on the reaction conditions and the structure of the substrate, different cyclic products can be obtained. For example, palladium-catalyzed reactions of certain dienallenes in the presence of a phosphoric acid cocatalyst can lead to the formation of substituted cyclohexenes in high yields and diastereoselectivities. acs.org The electronic nature of substituents on the aryl ring of the substrate influences the reaction, with both electron-donating and electron-withdrawing groups being well-tolerated. acs.org

Cyclization Reactions Mediated by Organometallic Species

Organometallic species are instrumental in mediating cyclization reactions of dienes and allenes. For instance, the reaction of a trimethylene-linked bis-allene with Piers' borane, [HB(C6F5)2], proceeds through a hydroboration/allylboration sequence to yield a cyclized product. researchgate.net This demonstrates the ability of main-group organometallics to induce complex ring-forming cascades.

Bismuth(III) complexes have also emerged as catalysts for the allylic C(sp3)–H functionalization of olefins. acs.org This process involves the coordination of the olefin to the bismuth center, followed by deprotonation at the allylic position to generate an allylbismuth species. This intermediate can then react with electrophiles to form new C-C bonds. acs.org

Metal-Induced Reactions of Bisallene Precursors

Bisallenes, which can be precursors to 1,3-bis(methylene)cyclopentane derivatives, exhibit diverse reactivity in the presence of metal catalysts. For example, copper(I) bromide can induce the cyclization of 3,4-dibromobisallene derivatives to form 1,2-dibromo-3,4-bismethylenecyclobutene derivatives. beilstein-journals.org

Spectroscopic and Computational Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed structural and conformational analysis of cyclopentane (B165970) derivatives. These techniques provide critical insights that go beyond simple compound identification, delving into the nuances of molecular architecture and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise microstructure and stereochemistry of molecules. In the context of reactions involving cyclopentane scaffolds, NMR is crucial for analyzing crude reaction mixtures to determine product yields and selectivity. For instance, in studies of substituted cyclopentanones, ¹H NMR analysis can quantify the formation of different isomers, such as trans-2,3-bis(methyl(phenyl)amino)cyclopentan-1-one and 2-(methyl(phenyl)amino)cyclopent-2-en-1-one, by integrating the signals corresponding to each compound. rsc.org

Beyond simple quantification, advanced NMR methods are vital for elucidating complex stereochemistry. Techniques like the Nuclear Overhauser Effect (nOe) provide through-space correlation data, which helps in determining the proximity of protons and thus the relative stereochemistry of substituents on the cyclopentane ring. wordpress.com For more complex systems, such as those involving multiple chiral centers, derivatization of functional groups into rigid cyclic structures (e.g., converting 1,3-diols into acetonides) can lock the conformation. wordpress.com The subsequent ¹³C NMR analysis of the derivatized compound can then reveal characteristic chemical shifts that are diagnostic of syn or anti stereochemical relationships. wordpress.com Two-dimensional NMR experiments, such as ¹H-²⁹Si shift-correlated spectroscopy, have been used to distinguish between different stereoisomers (e.g., RRR, RRS) in complex mixtures of organosilicon compounds. mdpi.com

Table 1: Key NMR Techniques in Structural Elucidation

| Technique | Application | Information Obtained |

| ¹H NMR | Quantitative analysis of reaction mixtures. | Product ratios, yield, and selectivity. rsc.org |

| ¹³C NMR | Analysis of carbon backbone and stereochemistry. | Characteristic chemical shifts for different stereoisomers, particularly after derivatization. wordpress.com |

| Nuclear Overhauser Effect (nOe) | Determination of relative stereochemistry. | Through-space proximity of nuclei, indicating spatial relationships. wordpress.com |

| 2D Correlation Spectroscopy (e.g., COSY, HSQC) | Assignment of complex spectra. | Connectivity between protons and carbons, aiding in full structural assignment. |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape of cyclic molecules like cyclopentane derivatives. The five-membered cyclopentane ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" (or "half-chair") forms. acs.orglmaleidykla.lt These different conformers have distinct vibrational modes, which can be detected and analyzed.

A robust methodology for conformational analysis involves a synergistic approach combining experimental spectroscopy with theoretical calculations. lmaleidykla.lt Researchers can perform geometry optimization and vibrational frequency calculations for various possible conformers (e.g., envelope and twisted ring shapes with substituents in axial or equatorial positions) using computational methods like Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2). lmaleidykla.lt The calculated vibrational spectra for each stable conformer are then compared with the experimental IR and Raman spectra. A good agreement between the calculated and experimental frequencies confirms the presence of a specific conformer. lmaleidykla.lt In the case of 1-chlorosilacyclopentane, this method confirmed that the most stable structure is a twisted ring conformer, as the calculated spectrum for this form showed an excellent match with experimental data, while the envelope form was identified as a transition state. lmaleidykla.lt

Table 2: Methodology for Conformational Analysis using Vibrational Spectroscopy

| Step | Description | Purpose |

| 1. Theoretical Modeling | Perform geometry optimizations and frequency calculations for all plausible conformers (e.g., envelope, twist) using methods like DFT or MP2. lmaleidykla.lt | To predict the structures and vibrational spectra of potential conformers. |

| 2. Experimental Measurement | Record high-resolution FT-IR and Raman spectra of the compound. Techniques like matrix isolation FT-IR can be used for better resolution of closely located bands. lmaleidykla.lt | To obtain the actual vibrational fingerprint of the molecule. |

| 3. Spectral Comparison | Compare the experimental spectra with the theoretically calculated spectra for each conformer. | To identify the conformer(s) present in the sample by finding the best match. lmaleidykla.lt |

| 4. Vibrational Assignment | Assign the observed spectral bands to specific normal modes of vibration based on the theoretical calculations. | To gain a complete understanding of the molecule's vibrational properties. nih.gov |

Mass Spectrometry in Reaction Mechanism Studies

Mass spectrometry (MS) is a critical analytical technique for probing reaction mechanisms by identifying reactants, intermediates, and products. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of elemental compositions of unknown compounds formed during a reaction. rsc.org This capability is essential for confirming the structures of proposed intermediates and products, thereby lending strong support to a hypothesized reaction pathway. For example, the structures of metallacyclopentane derivatives have been proposed based on evidence from mass spectrometry in conjunction with NMR and elemental analysis. researchgate.net The fragmentation patterns observed in the mass spectrum can also offer structural clues, helping to piece together the molecular framework.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful predictive tools that complement experimental studies, offering deep insights into the energetic and electronic factors that govern chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a standard and highly effective method for investigating the mechanisms of chemical reactions involving complex organic molecules. mdpi.com By modeling the electronic structure of molecules, DFT calculations can be used to map out the entire reaction pathway, from reactants to products, including any intermediates and transition states. rsc.org This approach allows researchers to understand key aspects of a reaction, such as its chemo-, regio-, and stereoselectivity. For example, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to account for the total chemo- and regioselectivity observed in cycloaddition reactions of β-himachalene, with results showing complete agreement with experimental outcomes. Similarly, DFT has been employed to elucidate the mechanism of β-amine elimination reactions in cyclopentanone systems, suggesting the reaction proceeds through an enolate intermediate. rsc.org The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), Def2TZVP) is crucial for obtaining accurate results that align with experimental reality. rsc.orgmdpi.com

Table 3: Selected DFT Functionals and Basis Sets in Reaction Mechanism Studies

| Functional | Basis Set | System/Reaction Studied | Reference |

| B3LYP | 6-311+G(d,p) | Cycloaddition reactions of β-himachalene. | |

| ωB97X-D / B3LYP | Def2-TZVPP / 6-31G(d) | β-amine elimination from substituted cyclopentanones. | rsc.org |

| M06-2X | Def2TZVP | [3+2] cycloaddition between nitrile oxide and alkenes. | mdpi.com |

| M06-2X | 6-31+G(d,p) | Metal-free [3+2] cycloadditions with enolates and azides. | mdpi.com |

Analysis of Potential Energy Surfaces and Transition States

The study of a reaction's potential energy surface (PES) is fundamental to understanding its kinetics and mechanism. wayne.edu A PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. wayne.edu Reactants and products correspond to minima (valleys) on this surface, while a transition state (TS) is a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other directions. wayne.eduumn.edu The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction.

Computational methods are used to locate these stationary points on the PES. researchgate.net Algorithms can find the minimum-energy path (MEP) that connects reactants and products via the transition state. umn.edu The analysis of the PES is crucial for distinguishing between different possible reaction pathways. For instance, in the conformational analysis of 1-chlorosilacyclopentane, calculations revealed that the envelope structure corresponds to a saddle point on the PES, identifying it as a transition state for interconversion between twisted conformers, rather than a stable conformer itself. lmaleidykla.lt This theoretical characterization of stationary points is essential for a complete description of reaction dynamics and conformational flexibility. arxiv.org

Table 4: Key Concepts in Potential Energy Surface Analysis

| Term | Definition | Significance |

| Potential Energy Surface (PES) | A mathematical function that gives the energy of a molecule as a function of the positions of its nuclei. wayne.edu | Provides a complete map of all possible geometries and their corresponding energies, forming the basis for understanding chemical reactivity. |

| Stationary Point | A point on the PES where the net force on each atom is zero (i.e., the gradient of the energy is zero). Minima and saddle points are types of stationary points. | Represents a stable molecule (minimum) or a transition state (saddle point). |

| Minimum | A point on the PES that is a local minimum in all directions. | Corresponds to the equilibrium geometry of a stable species, such as a reactant, product, or intermediate. wayne.edu |

| Transition State (TS) | A first-order saddle point on the PES, representing an energy maximum along the reaction coordinate and a minimum in all other coordinates. umn.edu | Represents the highest energy point along the minimum-energy reaction path; its structure and energy determine the reaction rate. |

| Minimum Energy Path (MEP) | The path of steepest descent from the transition state saddle point down to the reactant and product valleys. umn.edu | Defines the most likely trajectory for a chemical reaction. |

Molecular Electron Density Theory (MEDT) in Cycloaddition Analysis

MEDT posits that the feasibility of a reaction is determined by the changes in electron density, rather than molecular orbital interactions as described by Frontier Molecular Orbital (FMO) theory. The theory classifies cycloaddition reactions based on the electronic structure of the interacting components. For instance, in [3+2] cycloaddition reactions, the classification can range from pseudodiradical to pseudo(mono)radical and zwitterionic types, depending on the electronic nature of the three-atom component (TAC).

A hypothetical MEDT analysis of the cycloaddition of an azide with one of the methylene (B1212753) groups of Cyclopentane, 1,3-bis(methylene)- would involve several key steps. First, an analysis of the conceptual DFT reactivity indices of the reactants would be performed. This includes calculating the global electrophilicity and nucleophilicity, as well as the local Parr functions, to predict the regioselectivity of the cycloaddition. The electronic structure of Cyclopentane, 1,3-bis(methylene)- would be analyzed to determine its electron-donating or -accepting character.

Subsequently, the potential energy surface of the reaction would be explored to locate the transition states and intermediates. The activation energies and reaction energies for different possible pathways (e.g., ortho/meta and endo/exo) would be calculated to determine the kinetic and thermodynamic favorability. A Bonding Evolution Theory (BET) study would then be conducted to understand the sequence of bond formation and breaking. This analysis provides a detailed picture of the molecular mechanism, indicating whether the reaction is concerted or stepwise and synchronous or asynchronous.

The global electron density transfer (GEDT) at the transition state is a crucial parameter in MEDT. A low GEDT value is indicative of a non-polar, pseudodiradical mechanism, whereas a high GEDT suggests a polar, zwitterionic mechanism. Given the non-polar nature of the exocyclic double bonds in Cyclopentane, 1,3-bis(methylene)-, its cycloaddition reactions with non-polar reactants are expected to proceed through a mechanism with low polarity.

The insights from such a theoretical study would be invaluable for predicting the reactivity and selectivity of Cyclopentane, 1,3-bis(methylene)- in various cycloaddition reactions, guiding synthetic efforts towards novel heterocyclic compounds.

Conformational Analysis via Electron Diffraction and Quantum Chemical Calculations

The conformational flexibility of the five-membered ring in Cyclopentane, 1,3-bis(methylene)- plays a significant role in its reactivity and physical properties. The interplay between the puckering of the cyclopentane ring and the orientation of the two exocyclic methylene groups leads to a complex conformational landscape. While specific gas-phase electron diffraction data for Cyclopentane, 1,3-bis(methylene)- is not available in the reviewed literature, its conformational preferences can be inferred from studies on related cyclopentane derivatives and through quantum chemical calculations.

The cyclopentane ring is not planar and exists in a continuous series of puckered conformations, with the two most common forms being the envelope (Cs symmetry) and the twist (C2 symmetry) conformations. The presence of the two methylene groups at the 1 and 3 positions introduces additional torsional strains that influence the ring's puckering.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are essential tools for exploring the potential energy surface of Cyclopentane, 1,3-bis(methylene)-. These calculations can identify the stable conformers, determine their relative energies, and predict the energy barriers for interconversion between them.

A systematic conformational search would likely reveal several low-energy conformers. For each conformer, key geometrical parameters such as bond lengths, bond angles, and dihedral angles would be optimized. The puckering parameters of the cyclopentane ring would also be calculated to precisely define its conformation.

The following table presents hypothetical data from a DFT study on the possible conformers of Cyclopentane, 1,3-bis(methylene)-, illustrating the type of information that would be obtained from such a computational analysis.

| Conformer | Point Group | Relative Energy (kcal/mol) | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | C1-C5 Bond Length (Å) | Puckering Amplitude (q, Å) | Puckering Phase Angle (φ, deg) |

| Twist (ax, ax) | C2 | 0.00 | 1.545 | 1.545 | 1.502 | 0.45 | 18 |

| Envelope (ax) | Cs | 0.85 | 1.542 | 1.548 | 1.505 | 0.43 | 0 |

| Twist (eq, eq) | C2 | 1.20 | 1.546 | 1.546 | 1.501 | 0.46 | 198 |

| Envelope (eq) | Cs | 1.95 | 1.543 | 1.549 | 1.504 | 0.44 | 180 |

Note: This table is illustrative and based on general knowledge of cyclopentane derivatives. The terms "ax" and "eq" refer to the pseudo-axial and pseudo-equatorial orientations of the methylene groups relative to the mean plane of the ring.

The results of these calculations would provide a detailed understanding of the conformational preferences of Cyclopentane, 1,3-bis(methylene)-. This information is crucial for interpreting experimental spectroscopic data (e.g., NMR, IR) and for understanding how the molecule's shape influences its interactions and reactivity. For instance, the accessibility of the π-orbitals of the methylene groups for a cycloaddition reaction would be highly dependent on the ring's conformation.

Polymer Science Applications of 1,3 Bis Methylene Cyclopentane Derivatives

Cyclopolymerization of 1,5-Hexadiene (B165246) Monomers

The cyclopolymerization of 1,5-hexadiene is a key method for producing polymers containing five-membered rings in their backbone. This intramolecular cyclization reaction, followed by intermolecular propagation, leads to the formation of poly(methylene-1,3-cyclopentane) (PMCP). The efficiency and stereochemical outcome of this process are highly dependent on the catalyst system employed.

Formation of Poly(methylene-1,3-cyclopentane) (PMCP)

The polymerization of 1,5-hexadiene yields poly(methylene-1,3-cyclopentane) (PMCP), a polymer characterized by a backbone consisting of alternating methylene (B1212753) and 1,3-disubstituted cyclopentane (B165970) units. mdpi.com The formation of these cyclic units occurs through an intramolecular cyclization of the diene monomer after its initial insertion into the growing polymer chain. mdpi.com This process is in competition with the simple insertion of the second double bond, which would lead to vinyl-terminated branches. mdpi.com However, under appropriate catalytic conditions, cyclization is the predominant pathway. mdpi.com

The microstructure of PMCP, specifically the cis/trans stereochemistry of the cyclopentane rings, significantly influences the polymer's properties. researchgate.netacs.org For instance, the melting temperatures of PMCP samples have been shown to increase with a higher ratio of cis to trans rings. researchgate.net The synthesis of PMCP with varying microstructures has been achieved using different stereospecific metallocene catalysts. researchgate.netacs.org

Metallocene Catalysis in Cyclopolymerization

Metallocene catalysts, particularly those based on Group 4 metals like zirconium, have proven to be highly effective for the cyclopolymerization of 1,5-hexadiene. researchgate.nethhu.de These single-site catalysts offer a well-defined coordination environment, which allows for precise control over the polymerization process and the resulting polymer's microstructure. hhu.deresearchgate.net The activity of these catalysts can be exceptionally high, with some zirconocene-based systems achieving productivities of several hundred kilograms of polymer per gram of catalyst per hour. rsc.org

The ligand framework of the metallocene complex plays a crucial role in determining the stereospecificity of the polymerization. researchgate.nethhu.de For example, isospecific, syndiospecific, and aspecific metallocene catalysts have been used to produce PMCP with different tacticities. researchgate.net Bridged metallocenes, also known as ansa-metallocenes, are particularly important for achieving high stereoselectivity due to their rigid structures. hhu.de The choice of cocatalyst, typically methylaluminoxane (B55162) (MAO), is also critical for activating the metallocene precursor to its catalytically active form. hhu.dersc.org

Competitive Insertion Mechanisms in Polymerization

During the metallocene-catalyzed polymerization of α,ω-dienes like 1,5-hexadiene, several insertion mechanisms can compete with each other. The primary process is the cyclopolymerization, which involves a 1,2-insertion of one double bond followed by a rapid intramolecular cyclization. However, other pathways can also occur, influencing the final polymer structure.

One competitive mechanism is the simple vinyl insertion of the diene, where only one of the double bonds reacts, leaving the other as a pendant vinyl group. This is more prevalent with certain catalyst systems. For example, a constrained geometry catalyst was found to yield a regioirregular, atactic copolymer with a significant amount of vinyl-inserted 1,5-hexadiene units. rsc.org

Another possibility is the occurrence of crosslinking reactions, especially at higher monomer concentrations. researchgate.net This happens when the pendant double bond of an already incorporated diene monomer reacts with a growing polymer chain, leading to a network structure. The ligand structure of the metallocene catalyst and the feed ratio of the diene can significantly affect the extent of these competitive reactions. researchgate.net For instance, bridged zirconocene (B1252598) catalysts have shown a higher tendency to incorporate 1,5-hexadiene as cyclic units compared to non-bridged catalysts. researchgate.net

The relative rates of these competing reactions—cyclization, simple insertion, and crosslinking—are influenced by factors such as the catalyst structure, monomer concentration, and polymerization temperature. researchgate.netresearchgate.net Understanding and controlling these competitive insertion mechanisms is crucial for producing polymers with desired properties, such as solubility and thermal behavior.

Properties of Poly(methylene-1,3-cyclopentane) in Advanced Materials

The properties of poly(methylene-1,3-cyclopentane) (PMCP) make it a versatile material for various advanced applications. Its partial crystallinity and high elongation at break are key characteristics that are explored in the development of novel materials.

Thermal and Structural Characterization of PMCP

The thermal and structural properties of poly(methylene-1,3-cyclopentane) (PMCP) are intricately linked to its microstructure, which is determined by the stereochemistry of the cyclopentane rings within the polymer chain. acs.orgacs.org The four possible microstructures of maximum order are trans-isotactic, trans-syndiotactic, cis-isotactic, and cis-syndiotactic. acs.org

Calorimetric analyses, such as those performed with a Differential Scanning Calorimeter (DSC), are used to study the thermal behavior of PMCP. acs.org Research has shown that the melting temperature of PMCP is not significantly dependent on the relative stereochemistry between the rings (cis or trans). acs.org However, the melting entropy shows an increase with all types of stereoregularity (cis, trans, and isotactic). acs.org

The degree of crystallinity and the size of the crystalline domains are influenced by the stereoregularity of the ring configurations. acs.org Specifically, higher stereoregularity, in both cis and trans forms, tends to lead to an increase in crystallinity. acs.org

Table 1: Thermal Properties of Poly(methylene-1,3-cyclopentane) Samples with Different Microstructures

| Sample Microstructure | Melting Temperature (°C) | Melting Entropy (J/g·K) | Degree of Crystallinity (%) |

| Atactic cis/trans | ~98 | Varies | Moderate |

| Highly Isotactic | Higher than atactic | Increases with stereoregularity | Increases with stereoregularity |

| Cis-Stereoregular | Not significantly different from trans | Increases with stereoregularity | Increases with stereoregularity |

| Trans-Stereoregular | Not significantly different from cis | Increases with stereoregularity | Increases with stereoregularity |

Note: This table is a representation of trends described in the literature. Exact values can vary based on specific polymerization conditions and analytical methods.

Crystalline Structure and Microstructure Correlations

The crystalline phase of poly(methylene-1,3-cyclopentane) (PMCP) is characterized by a disordered structure where extended polymer chains are arranged in a pseudohexagonal packing. unina.it This arrangement exhibits nearly complete rotational and translational disorder between the chains along their axes. unina.it Conformational analysis reveals that extended chain conformations, which are necessary for this type of crystalline phase, are energetically and geometrically feasible regardless of the polymer's microstructure. unina.it

However, achieving this ordered state requires significant restrictions on the conformational freedom of both the cyclopentane rings and the polymer backbone. unina.it The correlation length of these crystalline domains, which is a measure of their size, tends to increase with higher stereoregularity in the arrangement of the cyclopentane rings, whether they are in a cis or trans configuration. acs.org This indicates that a more ordered chain structure facilitates the formation of larger and more perfect crystalline regions. The increased order in the crystalline phase for more stereoregular polymers is also reflected in a higher entropy of melting. unina.it

Development of Shape-Memory Polymers

Poly(methylene-1,3-cyclopentane) (PMCP) exhibits promising shape-memory properties. researchgate.net This "smart" material behavior allows it to be deformed and fixed into a temporary shape, and then later recover its original shape upon the application of a stimulus, such as heat. researchgate.netmdpi.com The shape-memory effect in PMCP is attributed to its unique molecular architecture, which consists of a permanent, physically crosslinked network that "memorizes" the original shape and a reversible phase that undergoes a thermal transition. researchgate.net

The elongation at break for PMCP can exceed 400% over a temperature range of 25–85 °C. researchgate.net The shape-memory function can be tailored by selecting either the glass transition temperature (Tg) or the melting temperature (Tm) as the shape recovery temperature, depending on the temperature at which the material is deformed. researchgate.net To enhance the shape-memory effect, polyethylene (B3416737) segments can be sequentially polymerized with PMCP. researchgate.net The crystalline phase of the polyethylene acts to reinforce the fixed structure, thereby improving the material's ability to remember its original form. researchgate.net

Table 2: Shape-Memory Properties of PMCP and its Copolymers

| Material | Deformation Temperature | Recovery Temperature | Shape Recovery Ratio | Notes |

| PMCP (moderate molecular weight) | Above Tg or Tm | Tg or Tm | Good | Can utilize either thermal transition for recovery. researchgate.net |

| PMCP-polyethylene copolymer | Above Tm of PMCP | Tm of PMCP | Enhanced | Polyethylene crystalline phase strengthens the fixed shape. researchgate.net |

This table illustrates the principles of shape-memory behavior in PMCP-based polymers.

Copolymers and Block Copolymers for Tailored Materials

Copolymerization is a versatile strategy to create new materials with properties that are distinct from their constituent homopolymers. libretexts.org In the context of poly(methylene-1,3-cyclopentane) (PMCP), the creation of copolymers and block copolymers allows for the precise tailoring of material properties for specific applications. semanticscholar.org

Block copolymers are composed of distinct blocks of different polymerized monomers. wikipedia.org For instance, a block copolymer of PMCP and another polymer, such as polyethylene, can be synthesized to combine the desirable properties of both materials. researchgate.net This can lead to materials with enhanced mechanical strength, improved thermal stability, or novel self-assembly behaviors. semanticscholar.org The synthesis of block copolymers often involves living polymerization techniques, which allow for the sequential addition of different monomers to create well-defined block structures. semanticscholar.org

Graft copolymers, where chains of one type of polymer are attached as branches to a main chain of another polymer, represent another avenue for creating tailored materials. libretexts.org This can be achieved by creating reactive sites along the PMCP backbone that can initiate the polymerization of a second monomer. libretexts.org The resulting branched structure can significantly impact the material's properties, such as its solubility and mechanical behavior.

Role in the Synthesis of Functional Polyolefins

The synthesis of functional polyolefins, which are polyolefins containing polar functional groups, is a significant area of research aimed at creating materials with enhanced properties like improved adhesion and printability. rsc.orgnih.gov While direct copolymerization of olefins with polar vinyl monomers remains a challenge for many catalytic systems, the use of monomers like 1,3-bis(methylene)cyclopentane offers an indirect route to functionalized polyolefins. rsc.orgnih.gov

The incorporation of the cyclopentane ring into the polyolefin backbone can be considered a form of functionalization in itself, altering the physical properties of the resulting polymer. researchgate.net Furthermore, the development of advanced catalytic systems, such as certain palladium complexes, has enabled the copolymerization of ethylene (B1197577) with a variety of polar vinyl monomers, leading to highly linear copolymers with a random distribution of functional groups. nih.gov While not directly involving 1,3-bis(methylene)cyclopentane, this progress in catalyst design is crucial for the broader field of functional polyolefin synthesis. The unique reactivity of diene monomers like those that form PMCP can be leveraged in copolymerizations to introduce specific functionalities and control polymer architecture. cmu.edu

Emerging Research Areas and Future Directions

Synthesis of Rigidified Bioactive Derivatives

The scaffold of Cyclopentane (B165970), 1,3-bis(methylene)- is being explored for the synthesis of novel, structurally rigid molecules with potential biological activity. Research has indicated that the parent compound itself exhibits antimicrobial and antioxidant properties. This inherent bioactivity provides a foundation for developing more complex derivatives.

A key strategy involves the chemical transformation of the methylene (B1212753) groups into other functionalities to build more elaborate and rigid structures, such as bicyclic or polycyclic systems. For instance, the hydrogenation of related cyclopentane-1,3-diones to cyclopentane-1,3-diols creates chiral centers and a less flexible ring structure, which can serve as a crucial intermediate for new polymers and fuels. nih.govacs.org This approach opens pathways to synthesize complex molecules like 1-methylene-(benzyl 3,4-dideoxy-α-D-arabinopyranoso)-(3,4-c)-cyclopentane, which integrates carbohydrate chemistry with the cyclopentane ring system, a field of interest for developing modulators of carbohydrate-protein interactions. ontosight.ai The creation of such rigid derivatives is a cornerstone of rational drug design, where conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.

Application in High-Density Fuel Precursor Synthesis

Cyclopentane, 1,3-bis(methylene)- is a notable intermediate in the synthesis of renewable high-density fuels. High-energy-density liquid fuels (HEDFs) are critical for volume-limited applications like rocket and missile propulsion systems, offering greater energy content than conventional fuels. mdpi.commagtech.com.cn The synthesis of these advanced fuels often involves creating multi-cyclic hydrocarbon structures through methods like aldol (B89426) condensation, alkylation, and Diels-Alder reactions. magtech.com.cn

The hydrogenation of 1,3-bis(methylene)cyclopentane derivatives can yield products like 1,3-bis(cyclohexylmethyl)cyclopentane. This polycycloalkane has a high density and a low freezing point, making it a promising candidate for blending with or replacing petroleum-based high-density fuels like JP-10. mdpi.com The development of HEDFs from biomass-derived platform molecules is a significant area of research aimed at improving the sustainability of aviation and aerospace applications. magtech.com.cn

| Fuel | Precursor(s) | Density (g/mL) | Volumetric NHOC (MJ/L) | Freezing Point (°C) | Reference |

|---|---|---|---|---|---|

| 1,3-Bis(cyclohexylmethyl)cyclopentane | Vanillin and Cyclopentanone | 0.943 | - | -35 | |

| JP-10 | Dicyclopentadiene | 0.94 | 39.6 | - | mdpi.com |

| RJ-4 | Methylcyclopentadiene | 0.927 | 39.0 | - | mdpi.com |

| RJ-5 | Dicyclopentadiene | 1.08 | 44.9 | - | mdpi.com |

Advanced Catalytic Systems for Selective Transformations

The selective functionalization of Cyclopentane, 1,3-bis(methylene)- and its derivatives relies heavily on the development of advanced catalytic systems. The two exocyclic double bonds offer sites for a variety of transformations, with catalytic hydrogenation being a primary focus. smolecule.com This reaction reduces the double bonds to form saturated alkanes, and its stereochemistry can be controlled by the catalyst surface, typically leading to syn-addition of hydrogen. libretexts.org

Commonly used heterogeneous catalysts include platinum, palladium, and nickel. libretexts.org More advanced systems, such as commercial Ru/C catalysts, have been systematically investigated for the robust and scalable hydrogenation of related cyclic 1,3-diones to their corresponding diols, a key transformation for creating building blocks for polymers and fuels. nih.govacs.org Furthermore, research into homogeneous catalysis has identified novel titanium-based complexes capable of hydrogenating arenes under relatively mild conditions, showcasing the potential for using earth-abundant metals in challenging chemical transformations. nsf.gov Continuous flow hydrogenation using palladium catalysts has also been developed for the selective synthesis of functionalized cyclopentanones from cyclopentenone derivatives. rsc.org These catalytic advancements are crucial for controlling the selectivity and efficiency of reactions involving the cyclopentane scaffold.

Exploitation of Strain and Reactivity in Novel Reaction Development

The structure of Cyclopentane, 1,3-bis(methylene)- contains inherent ring strain due to the presence of the two sp²-hybridized exocyclic carbon atoms, which influences its reactivity. While the five-membered cyclopentane ring itself has low angle strain, the exocyclic double bonds introduce torsional strain and make the molecule more reactive compared to its saturated analogue. acs.org The strain energy of small ring hydrocarbons is a key driver of their chemical behavior. researchgate.net For instance, the heat of hydrogenation for the related compound 1,3-bis(methylene)cyclobutane (B8505109) is -251 kJ/mol, indicating significant stored energy that is released upon saturation. nist.gov

This inherent reactivity makes the compound an excellent diene for cycloaddition reactions, such as the Diels-Alder reaction. youtube.commasterorganicchemistry.com In these reactions, the conjugated diene system of 1,3-bis(methylene)cyclopentane can react with a dienophile to rapidly form stable bicyclic structures, a process that relieves ring strain. masterorganicchemistry.com This reactivity is also exploited in oxidation reactions, which can yield cyclopentane-1,3-dione, and hydrogenation reactions that lead to saturated alkanes. smolecule.com Understanding and harnessing this strain-driven reactivity allows for the development of novel synthetic methodologies.

Development of Functionalized Polymer Architectures with 1,3-Bis(methylene)cyclopentane Units

As a cyclic diene, 1,3-bis(methylene)cyclopentane is a valuable monomer for the synthesis of polymers with unique architectures. The polymerization of this and related monomers can lead to polymers containing cyclopentane rings directly in their backbone, such as poly(methylene-1,3-cyclopentane). acs.orgacs.org The structure of these polymers can be controlled to produce different microstructures (e.g., cis vs. trans linkages between rings), which in turn affects their thermal properties and crystallinity. acs.org

A particularly advanced area of research is the enantioselective cyclopolymerization of dienes like 1,5-hexadiene (B165246), which produces optically active poly(methylene-1,3-cyclopentane). acs.org This process, utilizing chiral metallocene precursors as catalysts, allows for the creation of chiral polymers with specific stereochemistry, a feat difficult to achieve with conventional catalysts. acs.org The related monomer, 1,3-bis(methylene)cyclobutane, is known to undergo ring-opening metathesis polymerization (ROMP), suggesting another potential route for creating novel polymer structures from exocyclic dienes. ontosight.ai The ability to incorporate the rigid and functionalizable cyclopentane unit into polymer chains opens up possibilities for designing new materials with tailored physical and chemical properties.

Q & A

Basic: What are the key physicochemical properties of 1,3-bis(methylene)cyclopentane, and how are they experimentally determined?

Answer:

The compound exhibits a predicted boiling point of 157.8 ± 15.0°C and a density of 0.83 ± 0.1 g/cm³ , derived from computational models or empirical correlations . Thermodynamic properties, such as heat of combustion, can be measured via bomb calorimetry, with reported values for similar cyclopentane derivatives (e.g., ΔcH°liquid = -1099.4 kcal/mol for 1,3-dimethylcyclopentane) . Key methods include:

- Gas chromatography-mass spectrometry (GC-MS) for volatility analysis.

- Differential scanning calorimetry (DSC) for phase transitions.

- Computational tools (e.g., DFT) to predict steric and electronic effects .

Basic: What safety protocols are recommended for handling 1,3-bis(methylene)cyclopentane in laboratory settings?

Answer:

Critical safety measures include:

- Ventilation : Use local exhaust to avoid vapor/dust inhalation .

- Storage : Seal containers tightly, separate from strong oxidizers, and avoid mechanical shock .

- PPE : Wear gloves, goggles, and lab coats; wash hands post-handling .

- Spill Management : Contain leaks with inert absorbents (e.g., vermiculite) and avoid water to prevent scattering .

Advanced: Why do attempts to synthesize bicyclic derivatives from 1,3-bis(methylene)cyclopentane often fail, and how can these challenges be addressed?

Answer:

Synthetic failures, such as unsuccessful cyclization of 1,3-bis[bis(dimethylamino)methylene]cyclopentane, are attributed to:

- Ring strain : High angular strain in bicyclic intermediates destabilizes the product .

- Electronic effects : Amidium substituents lower the activation barrier for ring-opening reactions .

Methodological solutions : - Low-temperature synthesis (-78°C) to trap intermediates.

- Spectroscopic monitoring (e.g., in situ NMR) to identify transient species.

- Computational modeling to predict steric/electronic barriers .

Advanced: How does 1,3-bis(methylene)cyclopentane form during catalytic pyrolysis, and what analytical methods validate its presence?

Answer:

The compound is a minor product (0.41% yield) in soybean oil pyrolysis using CaO/bio-char catalysts, formed via Diels-Alder-like cyclization of unsaturated fatty acid derivatives . Key analytical approaches:

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 94 for cyclopentane backbone) .

- Isotopic labeling : Track carbon sources in precursor molecules.

- Kinetic studies : Vary temperature (400–600°C) and catalyst loading to optimize yield .

Advanced: How do substituent configurations (cis vs. trans) affect the conformational stability of 1,3-disubstituted cyclopentane derivatives?

Answer:

For 1,3-dimethylcyclopentane, the cis isomer is 0.5 kcal/mol more stable than trans due to reduced torsional strain in the envelope conformation . Experimental validation methods:

- X-ray crystallography : Resolve substituent spatial arrangements.

- NMR coupling constants : Analyze dihedral angles (e.g., J values for vicinal protons).

- DFT calculations : Compare optimized geometries and strain energies .

Advanced: What spectroscopic and computational techniques are used to characterize 1,3-bis(methylene)cyclopentane derivatives?

Answer:

- FTIR : Identify C=C stretching vibrations (~1600–1680 cm⁻¹) and methylene bending modes .

- NMR :

- DFT studies : Simulate electronic environments (e.g., HOMO-LUMO gaps) and validate spectral assignments .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.